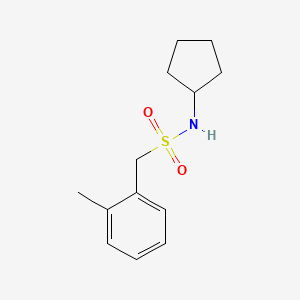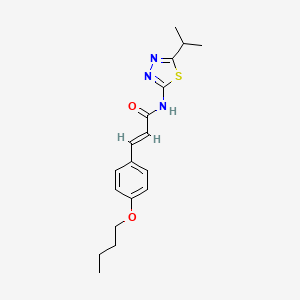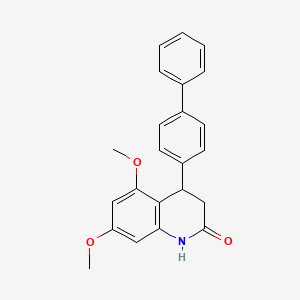
N-(3-chlorobenzyl)-2,5-difluorobenzenesulfonamide
Overview
Description
N-(3-chlorobenzyl)-2,5-difluorobenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a sulfonamide-based compound that is commonly used as a reagent in organic synthesis.
Scientific Research Applications
N-(3-chlorobenzyl)-2,5-difluorobenzenesulfonamide has been extensively used in scientific research due to its potential applications in various fields. It is commonly used as a reagent in organic synthesis to introduce the sulfonamide group into the target molecule. This compound has also been used as a fluorescent probe for the detection of metal ions such as copper and zinc. Additionally, it has been used as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of N-(3-chlorobenzyl)-2,5-difluorobenzenesulfonamide is not fully understood. However, studies have shown that it inhibits the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes such as acid-base balance, respiration, and bone resorption. This inhibition leads to a decrease in the production of bicarbonate ions, which in turn leads to a decrease in pH and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2, an enzyme that plays a crucial role in the production of pro-inflammatory mediators.
Advantages and Limitations for Lab Experiments
The advantages of using N-(3-chlorobenzyl)-2,5-difluorobenzenesulfonamide in lab experiments include its high purity, ease of synthesis, and potential applications in various fields. However, it also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of N-(3-chlorobenzyl)-2,5-difluorobenzenesulfonamide. One potential direction is to further investigate its potential anticancer properties and develop it as a potential cancer therapy. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in other fields such as fluorescent sensing and anti-inflammatory therapy. Finally, there is a need for the development of more efficient and sustainable synthesis methods for this compound.
Conclusion:
In conclusion, this compound is a sulfonamide-based compound that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly used as a reagent in organic synthesis, a fluorescent probe for the detection of metal ions, and a potential anticancer agent. Further studies are needed to fully understand its mechanism of action and potential applications in other fields.
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2,5-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF2NO2S/c14-10-3-1-2-9(6-10)8-17-20(18,19)13-7-11(15)4-5-12(13)16/h1-7,17H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDZBABXZJIWOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNS(=O)(=O)C2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4671970.png)
![1-[(4-bromo-2-thienyl)carbonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4671974.png)

![5-ethyl-N-{4-[(methylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4671986.png)


![1-{[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]carbonyl}azepane](/img/structure/B4672002.png)
![propyl 4-{[(1-naphthoylamino)carbonothioyl]amino}benzoate](/img/structure/B4672010.png)

![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,4-trimethylbenzenesulfonamide](/img/structure/B4672015.png)

![3-hydroxy-N'-{3-[(4-methylbenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B4672025.png)
![4-({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}carbonyl)-2-(1-ethyl-1H-pyrazol-4-yl)quinoline](/img/structure/B4672027.png)

